Cellulose phosphate
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Overview
Description
Cellulose phosphate is a chemically modified derivative of cellulose, the most abundant biopolymer on Earth. Cellulose itself is a polysaccharide composed of glucose units linked by β-1,4-glycosidic bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cellulose phosphate can be synthesized through phosphorylation reactions. One common method involves soaking cellulose fibers in an aqueous solution of ammonium dihydrogen phosphate (NH₄H₂PO₄) and urea, followed by drying and curing with hot air. The reaction conditions typically include a temperature of around 165°C for a duration of 0-600 seconds . Another method involves using phosphoric acid and urea, where the cellulose is treated with these reagents under controlled conditions to achieve phosphorylation .
Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactors where cellulose is treated with phosphorylating agents such as phosphoric acid or ammonium dihydrogen phosphate. The process is optimized to ensure high yield and uniform distribution of phosphate groups on the cellulose chains .
Chemical Reactions Analysis
Types of Reactions: Cellulose phosphate primarily undergoes substitution reactions where hydroxyl groups on the cellulose backbone are replaced by phosphate groups. This modification can be achieved through both homogeneous and heterogeneous reactions .
Common Reagents and Conditions:
Phosphoric Acid: Used as a phosphorylating agent in both homogeneous and heterogeneous reactions.
Ammonium Dihydrogen Phosphate and Urea: Used in aqueous solutions for phosphorylation.
Major Products: The major product of these reactions is this compound, which contains phosphate ester bonds. The degree of substitution and the distribution of phosphate groups can vary depending on the reaction conditions .
Scientific Research Applications
Cellulose phosphate has a wide range of applications in scientific research and industry:
Chemistry: Used as a flame retardant due to its ability to form a protective char layer during combustion.
Biology: Employed in the development of biomaterials for tissue engineering and wound dressing.
Medicine: Utilized in drug delivery systems and as a component in biomedical devices.
Industry: Acts as an adsorbent for removing contaminants from aqueous solutions.
Mechanism of Action
For example, in flame retardancy, the phosphate groups promote the formation of a char layer that protects the material from oxygen and reduces flammability . In biomedical applications, the phosphate groups enhance the biocompatibility and functionality of the cellulose, making it suitable for use in drug delivery and tissue engineering .
Comparison with Similar Compounds
Cellulose Sulfate: Another chemically modified cellulose derivative, used in similar applications but with different chemical properties.
Carboxymethyl Cellulose: Used as a thickener and stabilizer in various industries.
Cellulose Acetate: Employed in the production of films and fibers.
Uniqueness: Cellulose phosphate is unique due to its enhanced flame retardant properties and its ability to act as an effective adsorbent for contaminants. The presence of phosphate groups also makes it highly suitable for biomedical applications, where biocompatibility and functionality are crucial .
Properties
Molecular Formula |
C128H217N17O45 |
---|---|
Molecular Weight |
2714.2 g/mol |
IUPAC Name |
1-O-(2-acetamidopropyl) 4-O-propan-2-yl but-2-enedioate;1-O-[2-(tert-butylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;4-O-[2-(diethylcarbamoylamino)propyl] 1-O-ethyl but-2-enedioate;4-O-[2-[diethylcarbamoyl(ethyl)amino]propyl] 1-O-ethyl but-2-enedioate;1-O-[2-(ethylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(methylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylcarbamoylamino)propyl] 4-O-propan-2-yl but-2-enedioate;4-O-propan-2-yl 1-O-[2-(propan-2-ylcarbamoylamino)propyl] but-2-enedioate |
InChI |
InChI=1S/C17H28N2O5.C16H28N2O5.2C15H26N2O5.2C14H24N2O5.C13H22N2O5.C12H20N2O5.C12H19NO5/c1-12(2)24-16(21)10-9-15(20)23-11-13(3)18-17(22)19-14-7-5-4-6-8-14;1-6-17(7-2)16(21)18(8-3)13(5)12-23-15(20)11-10-14(19)22-9-4;1-10(2)22-13(19)8-7-12(18)21-9-11(3)16-14(20)17-15(4,5)6;1-10(2)8-16-15(20)17-12(5)9-21-13(18)6-7-14(19)22-11(3)4;1-9(2)15-14(19)16-11(5)8-20-12(17)6-7-13(18)21-10(3)4;1-5-16(6-2)14(19)15-11(4)10-21-13(18)9-8-12(17)20-7-3;1-5-14-13(18)15-10(4)8-19-11(16)6-7-12(17)20-9(2)3;1-8(2)19-11(16)6-5-10(15)18-7-9(3)14-12(17)13-4;1-8(2)18-12(16)6-5-11(15)17-7-9(3)13-10(4)14/h9-10,12-14H,4-8,11H2,1-3H3,(H2,18,19,22);10-11,13H,6-9,12H2,1-5H3;7-8,10-11H,9H2,1-6H3,(H2,16,17,20);6-7,10-12H,8-9H2,1-5H3,(H2,16,17,20);6-7,9-11H,8H2,1-5H3,(H2,15,16,19);8-9,11H,5-7,10H2,1-4H3,(H,15,19);6-7,9-10H,5,8H2,1-4H3,(H2,14,15,18);5-6,8-9H,7H2,1-4H3,(H2,13,14,17);5-6,8-9H,7H2,1-4H3,(H,13,14) |
InChI Key |
LUFFMDUVQQDDGO-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CCN(CC)C(=O)NC(C)COC(=O)C=CC(=O)OCC.CCN(CC)C(=O)N(CC)C(C)COC(=O)C=CC(=O)OCC.CC(C)CNC(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CC(C)NC(=O)NC(C)COC(=O)C=CC(=O)OC(C)C.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)C.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC1CCCCC1.CC(C)OC(=O)C=CC(=O)OCC(C)NC(=O)NC(C)(C)C |
physical_description |
Solid; [Sigma-Aldrich MSDS] |
Origin of Product |
United States |
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